molecular formula C13H19NO B1418608 N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine CAS No. 1156172-11-0

N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine

Cat. No.: B1418608
CAS No.: 1156172-11-0
M. Wt: 205.3 g/mol
InChI Key: LWPCLEVHOXFNBU-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine is an organic compound with the chemical formula C13H19NO It is a secondary amine that features a cyclopropylmethyl group attached to a 2-(4-methoxyphenyl)ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine typically involves the reaction of cyclopropylmethylamine with 2-(4-methoxyphenyl)ethylamine under specific conditions. One common method is the reductive amination of 2-(4-methoxyphenyl)acetaldehyde with cyclopropylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or oximes, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Chemistry

In chemistry, N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in binding studies to investigate interactions with proteins and enzymes. Its structural features make it suitable for exploring the mechanisms of enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways, such as neurotransmitter systems or metabolic enzymes.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the 4-methoxyphenyl group but lacks the cyclopropylmethyl moiety.

    2-(4-Methoxyphenyl)ethylamine: Similar to 4-methoxyphenethylamine, it also lacks the cyclopropylmethyl group.

    N-(Cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine: This compound is structurally similar but may have different functional groups or substituents.

Uniqueness

This compound is unique due to the presence of both the cyclopropylmethyl and 2-(4-methoxyphenyl)ethylamine groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-6-4-11(5-7-13)8-9-14-10-12-2-3-12/h4-7,12,14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPCLEVHOXFNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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